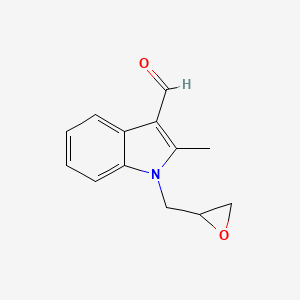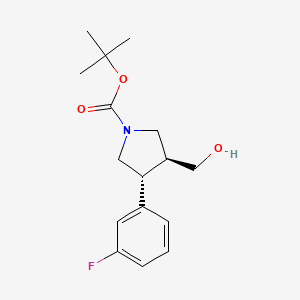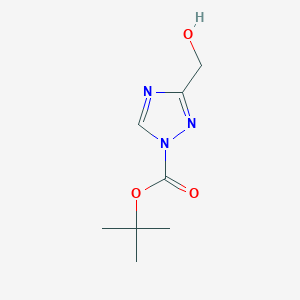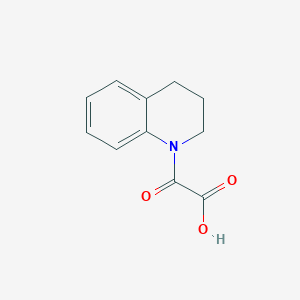
Ethyl (2-ethylpiperidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl acetate derivatives often involves the addition of functional groups to the ethyl acetate molecule. For instance, ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, leading to the formation of dihydropyridines, which are precursors for N-heterocycles . Similarly, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate is synthesized with high regioselectivity and can be further reduced to (R)-N-protected homopipecolate using a chiral ruthenium catalyst . These examples demonstrate the versatility of ethyl acetate derivatives in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives can be determined using various analytical techniques. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, providing insights into the arrangement of atoms within the molecule . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved using X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Ethyl acetate derivatives participate in various chemical reactions. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation and cyclization reactions, followed by reduction . Additionally, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized through a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives can be quite diverse. Ethyl acetate itself, when crystallized, exhibits a flat molecule with a trans conformation and a high degree of hidden disorder . The crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate shows several C–H···O intermolecular interactions resulting in a three-dimensional architecture, as revealed by Hirshfeld surface analysis . Derivatives such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate show solid-state fluorescence with emission maxima in the visible range, indicating potential applications in optical materials .
科学的研究の応用
Proteomics Research
- Field : Biochemistry
- Application : Ethyl (2-ethylpiperidin-1-yl)acetate is used in proteomics research .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Ethanol from Acetic Acid
- Field : Physical Chemistry
- Application : This compound is used in the synthesis of ethanol from acetic acid .
- Method : The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable . The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .
- Results : The results show that there are probably two more active intermediate species of CH3CO and CH3CH(OH)O besides CH3COO .
Microbial Conversion of Biomass-derived Sugars into Ethyl Acetate
- Field : Microbiology
- Application : Ethyl (2-ethylpiperidin-1-yl)acetate is used in the microbial conversion of biomass-derived sugars into ethyl acetate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Biodiesels, Paints, Adhesives, Herbicides, and Resins
- Field : Industrial Chemistry
- Application : Ethyl acetate is known as a flavor compound and can be applied for the synthesis of biodiesels, paints, adhesives, herbicides, and resins .
- Method : The conventional industrial production of ethyl acetate was through Fisher esterification processes, in which ethanol and acetate were converted into ethyl acetate under high temperature (200–250 °C) with concentrated sulfuric acid as the catalyst .
- Results : This process is highly energy-consuming and also causes severe corrosiveness and formation of a significant amount of hazardous wastes .
Microbial Production of Ethyl Acetate
- Field : Biotechnology
- Application : Ethyl acetate production through biological processes mainly relied on two types of enzymes: lipases and alcohol acetyl transferases (AATs) depending on its synthetic pathway .
- Method : It has been demonstrated that lipases could catalyze acetic acid and ethanol to ethyl acetate in vitro in the non-aqueous phase with high conversion yield .
- Results : The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .
Heavy Metal Resistance
- Field : Environmental Science
- Application : Ethyl (2-ethylpiperidin-1-yl)acetate may be involved in the resistance to heavy metals in marine actinomycetes .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
将来の方向性
Piperidine derivatives, including EEPA, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like EEPA, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
ethyl 2-(2-ethylpiperidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBPTLVGQAXZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-ethylpiperidin-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)
acetic acid](/img/structure/B1327063.png)
acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)